molecular formula C15H14O3 B1323507 4-(2-Methoxyphenyl)-3-methylbenzoic acid CAS No. 473264-05-0

4-(2-Methoxyphenyl)-3-methylbenzoic acid

Cat. No. B1323507
M. Wt: 242.27 g/mol
InChI Key: MZUPKIVDGOJXSR-UHFFFAOYSA-N
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Patent
US08889668B2

Procedure details

Sodium hydroxide (5M; 4.7 mL; 23.4 mmol; 3 eq.) was added to a solution of methyl 2′-methoxy-2-methylbiphenyl-4-carboxylate (2 g; 7.8 mmol; 1 eq.) in EtOH (60 mL) and the reaction mixture was stirred at 60° C. for one hour then concentrated in vacuo. The residue was taken up in water (400 mL) and washed with ethyl acetate (2×200 mL) then acidified to pH 2 with conc. HCl. The solution was concentrated to ca. 80 mL, the precipitate filtered off and dried to afford the title compound as a brown solid.
Quantity
4.7 mL
Type
reactant
Reaction Step One
Name
methyl 2′-methoxy-2-methylbiphenyl-4-carboxylate
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[C:11]1[CH:16]=[CH:15][C:14]([C:17]([O:19]C)=[O:18])=[CH:13][C:12]=1[CH3:21]>CCO>[CH3:3][O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[C:11]1[CH:16]=[CH:15][C:14]([C:17]([OH:19])=[O:18])=[CH:13][C:12]=1[CH3:21] |f:0.1|

Inputs

Step One
Name
Quantity
4.7 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
methyl 2′-methoxy-2-methylbiphenyl-4-carboxylate
Quantity
2 g
Type
reactant
Smiles
COC1=C(C=CC=C1)C1=C(C=C(C=C1)C(=O)OC)C
Name
Quantity
60 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 60° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo
WASH
Type
WASH
Details
washed with ethyl acetate (2×200 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated to ca. 80 mL
FILTRATION
Type
FILTRATION
Details
the precipitate filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=C(C=CC=C1)C1=C(C=C(C=C1)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.